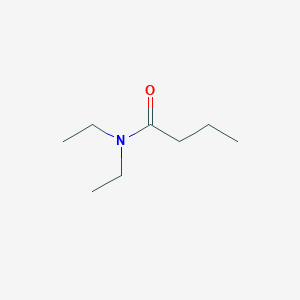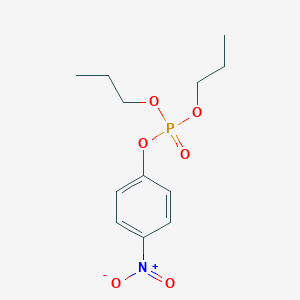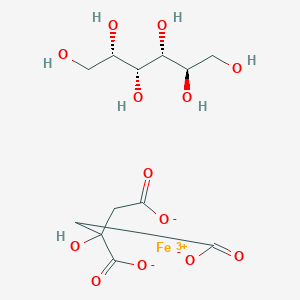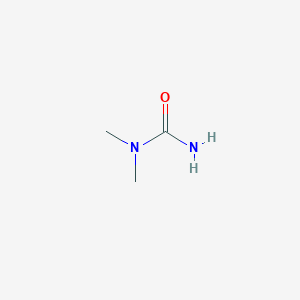
Rheochrysin
Vue d'ensemble
Description
Rheochrysin belongs to the class of organic compounds known as anthraquinones . These are organic compounds containing either anthracene-9,10-quinone, 1,4-anthraquinone, or 1,2-anthraquinone . Thus, Rheochrysin is considered to be an aromatic polyketide .
Synthesis Analysis
The synthesis of Rheochrysin involves the use of the anthraquinone (AQ) database to identify potential inhibitors of the RIPK1 protein . An optimum AQ for receptor-interacting protein kinase 1 (RIPK1) inhibition was virtually screened using the Discovery Studio 2019 tool . Using LibDock and CDOCKER molecular docking, an AQ that robustly binds to RIPK1 was identified .Molecular Structure Analysis
The molecular formula of Rheochrysin is C22H22O10 . It has been identified as a potential inhibitor of RIPK1 based on the results of the molecular docking study .Physical And Chemical Properties Analysis
Rheochrysin is a pale yellow powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . Its molecular formula is C22H22O10, and it has a molar mass of 446.40408 . Its boiling point is 796.255°C at 760 mmHg .Applications De Recherche Scientifique
Pest Control in Agriculture : Ju A. Romadina conducted a study on the effectiveness of various plant repellents, including Rheochrysin, in protecting grain from pests during storage. The study found that certain plant-based repellents, like essential oils and extracts, significantly reduced grain loss and pest development (Romadina, 2013).
Reconstructed Human Epidermis (RHE) : Barbotteau et al. discussed the use of Reconstructed Human Epidermis (RHE) as an alternative to animal testing in the cosmetic and pharmaceutical industries. Although this study does not directly mention Rheochrysin, it provides context on the use of reconstructed tissues in research (Barbotteau et al., 2005).
Pharmacological Properties of Chrysophanol : Su et al. explored the pharmacological properties of Chrysophanol, a compound related to Rheochrysin. The study highlights its potential in anti-inflammation, anti-cancer, and neuroprotective effects (Su et al., 2020).
Anthraquinones in Rhei Rhizoma : Shia et al. investigated the pharmacokinetics and tissue distribution of anthraquinones in Rhei Rhizoma, a herb abundant in polyphenolic anthraquinones including compounds related to Rheochrysin. The study provides insights into how these compounds behave in the body (Shia et al., 2011).
Anti-platelet Activity of Stilbenes in Rheum palaestinum : Aburjai's study identified anti-platelet stilbenes, including Chrysophanol, in Rheum palaestinum. This research suggests potential medical applications for compounds related to Rheochrysin (Aburjai, 2000).
Pharmacokinetics of Anthraquinones in Rheum palmatum : Another study by Shia et al. focused on the metabolism and pharmacokinetics of anthraquinones in Rheum palmatum, offering insight into the absorption and effectiveness of these compounds (Shia et al., 2009).
Chemical Constituents of Rumex luminiastrum : The study by Abd El-Fattah et al. investigated Rumex luminiastrum, revealing the presence of rheochrysin among other compounds. This adds to the understanding of the distribution of Rheochrysin in various plant species (Abd El-Fattah et al., 1994).
Therapeutic Uses of Rheum emodi : Zargar et al. reviewed the therapeutic uses of Rheum emodi, a plant known for its medicinal properties, including the presence of anthraquinone derivatives like Chrysophanol, which is related to Rheochrysin (Zargar et al., 2011).
Propriétés
IUPAC Name |
1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMKXWCJRHNLRP-DQMLXFRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157843 | |
| Record name | Rheochrysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rheochrysin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Rheochrysin | |
CAS RN |
23451-01-6, 1329-27-7, 29013-18-1 | |
| Record name | Physcion 8-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23451-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rheochrysin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthraglycoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rheochrysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rheochrysin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
| Record name | Rheochrysin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















